1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
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Overview
Description
1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine (1-M4TMP) is an organic molecule that has been studied in various scientific fields. It is a derivative of piperazine, a compound commonly used in pharmaceuticals and as a preservative in food. 1-M4TMP is a versatile compound with a wide range of applications in organic synthesis, drug discovery, and material science. It is also used in the synthesis of other compounds, such as 1-methyl-4-hydroxy-2-piperazine-1-carboxylic acid (1-M4HP), which has been studied for its potential as an anticonvulsant.
Scientific Research Applications
Anti-mycobacterial Activity
Piperazine derivatives, including 1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine, have demonstrated significant anti-mycobacterial activity. These compounds have been a focus of research due to their potential against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. Their structure-activity relationship (SAR) is crucial for designing safer, selective, and cost-effective anti-mycobacterial agents, highlighting the importance of piperazine as a vital building block in medicinal chemistry (Girase et al., 2020).
Therapeutic Uses and Drug Development
Piperazine derivatives are core components in numerous marketed drugs across a wide range of therapeutic categories, including antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory medications. Their versatility and the ability to induce significant medicinal effects through slight modifications have been the subject of extensive research and patent activity. This highlights the scaffold's broad potential and its role in the rational design of drugs for various diseases (Rathi et al., 2016).
Metabolic Profiling and Drug Metabolism
The metabolism of drugs containing the piperazine moiety, including their N-dealkylation and formation of 1-aryl-piperazines, plays a significant role in their pharmacological actions. Understanding the disposition and metabolism of arylpiperazine derivatives is crucial for clinical applications, particularly in the treatment of depression, psychosis, or anxiety. This knowledge aids in predicting individual variability in drug response and potential interactions (Caccia, 2007).
Pharmacophoric Groups in Antipsychotic Agents
Arylcycloalkylamines, including piperazines, are key pharmacophoric groups in several antipsychotic agents. Their structure influences the potency and selectivity of binding affinity at D2-like receptors, which is essential for understanding and developing new therapeutic agents in psychiatry (Sikazwe et al., 2009).
Cytoprotective and Metabolic Agents
Piperazine derivatives like Trimetazidine show a unique mechanism of action in providing cytoprotection, especially in the treatment of angina pectoris. Their ability to modulate myocardial energetic metabolism without major hemodynamic effects underscores their potential as metabolic agents (Cargnoni et al., 1999).
Mechanism of Action
Target of Action
1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is classified as an aromatic amine . Aromatic amines are a class of compounds that play a significant role in pharmacology, often serving as building blocks for drugs.
Mode of Action
They can act as Bronsted bases, accepting a hydron from a donor .
Biochemical Pathways
It’s worth noting that aromatic amines can be involved in a variety of biochemical processes due to their ability to interact with different biological targets .
Pharmacokinetics
The compound’s boiling point is reported to be around 200-205°c , which could potentially impact its bioavailability and pharmacokinetic profile.
Result of Action
As an aromatic amine, it may have a variety of potential effects depending on its specific targets and interactions .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine involves the reaction of 1-methylpiperazine with 2,3,4-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced using a reducing agent such as lithium aluminum hydride to yield the final product.", "Starting Materials": ["1-methylpiperazine", "2,3,4-trimethoxybenzyl chloride", "potassium carbonate", "lithium aluminum hydride"], "Reaction": ["Step 1: Dissolve 1-methylpiperazine in anhydrous dichloromethane", "Step 2: Add potassium carbonate to the solution and stir for 30 minutes", "Step 3: Add 2,3,4-trimethoxybenzyl chloride to the solution and stir for 24 hours", "Step 4: Filter the reaction mixture and concentrate the filtrate", "Step 5: Dissolve the resulting intermediate in anhydrous ether", "Step 6: Add lithium aluminum hydride to the solution and stir for 2 hours", "Step 7: Quench the reaction by adding water slowly", "Step 8: Extract the product with dichloromethane", "Step 9: Concentrate the organic layer to obtain the final product."] } | |
CAS RN |
53960-20-6 |
Molecular Formula |
C15H26Cl2N2O3 |
Molecular Weight |
353.3 g/mol |
IUPAC Name |
1-methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C15H24N2O3.2ClH/c1-16-7-9-17(10-8-16)11-12-5-6-13(18-2)15(20-4)14(12)19-3;;/h5-6H,7-11H2,1-4H3;2*1H |
InChI Key |
PXMIANPUSWGLQA-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC.Cl.Cl |
synonyms |
1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine Hydrochloride; |
Origin of Product |
United States |
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